molecular formula C11H15Cl2NO3S B602913 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide CAS No. 1206127-05-0

2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide

Cat. No.: B602913
CAS No.: 1206127-05-0
M. Wt: 312.2g/mol
InChI Key: WVQFBQXJEYUSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide is an organic compound with the molecular formula C11H13Cl2NO2S. This compound is characterized by the presence of two chlorine atoms, a hydroxymethyl group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide typically involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of substituted benzenesulfonamides

Scientific Research Applications

2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(1-methyl-3-phenyl-propyl)-benzenesulfonamide
  • 2,4-dichloro-N-(2-hydroxy-1-hydroxymethyl-1-methyl-ethyl)-benzenesulfonamide
  • 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide

Uniqueness

2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of both hydroxymethyl and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

2,4-Dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of two chlorine atoms, a hydroxymethyl group, and a methyl group on a benzene ring. Its molecular formula is C11H14Cl2N2O2SC_{11}H_{14}Cl_2N_2O_2S with a molecular weight of approximately 307.21 g/mol. The sulfonamide moiety is known for its antibacterial properties, which are essential for understanding its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides typically inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects in mammalian cells. The presence of the hydroxymethyl group may enhance its interaction with cellular targets involved in cell cycle regulation and apoptosis.

Biological Activity Data

Activity Type Observed Effect Reference
AntibacterialInhibition of bacterial growth
AntiproliferativeReduced cell viability in cancer cells
Enzyme InhibitionInhibition of dihydropteroate synthase

Case Studies

Several case studies have highlighted the biological activity of sulfonamide compounds similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that related sulfonamides effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the sulfonamide structure could enhance potency against resistant strains.
  • Cancer Cell Line Studies : Research involving human cancer cell lines revealed that compounds with similar structures exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting potential for development as anticancer agents.
  • Real-World Applications : A retrospective analysis indicated that patients treated with sulfonamide derivatives showed improved outcomes in infections resistant to conventional antibiotics, emphasizing the need for further investigation into their clinical applications.

Properties

IUPAC Name

2,4-dichloro-N-(1-hydroxybutan-2-yl)-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO3S/c1-3-8(6-15)14-18(16,17)11-4-7(2)9(12)5-10(11)13/h4-5,8,14-15H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQFBQXJEYUSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.